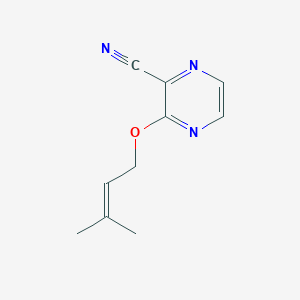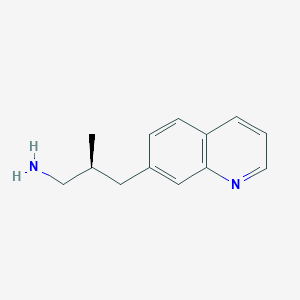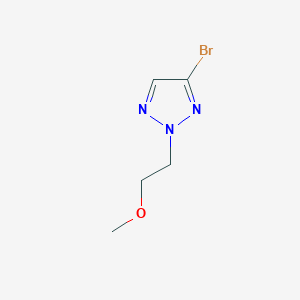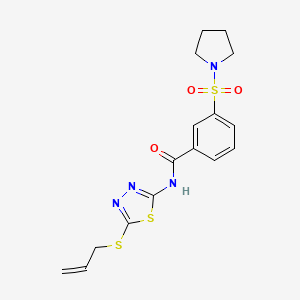
N-(5-prop-2-enylsulfanyl-1,3,4-thiadiazol-2-yl)-3-pyrrolidin-1-ylsulfonylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(5-prop-2-enylsulfanyl-1,3,4-thiadiazol-2-yl)-3-pyrrolidin-1-ylsulfonylbenzamide is a useful research compound. Its molecular formula is C16H18N4O3S3 and its molecular weight is 410.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Glutaminase Inhibition
N-(5-prop-2-enylsulfanyl-1,3,4-thiadiazol-2-yl)-3-pyrrolidin-1-ylsulfonylbenzamide is related to a class of compounds that includes Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs. These compounds are known for their role as potent and selective allosteric inhibitors of kidney-type glutaminase (GLS). GLS inhibitors like BPTES and its analogs have been explored for their potential in therapeutic applications, particularly in inhibiting the growth of lymphoma cells and potentially other cancer types. A study found that certain BPTES analogs, similar in structure to the compound , exhibited good solubility and potency, making them promising candidates for further drug development (Shukla et al., 2012).
Antimycobacterial Activity
Compounds similar to this compound have been studied for their potential antimycobacterial activity. Specifically, derivatives of 1,3,4-thiadiazole, like those found in the compound’s structure, have demonstrated some level of activity against strains of Mycobacterium tuberculosis and Mycobacterium avium. This suggests the potential application of such compounds in the treatment of tuberculosis and related bacterial infections (Mamolo et al., 2001).
Anticonvulsant Properties
Derivatives of 1,3,4-thiadiazole have also shown promise in the development of anticonvulsants. A related compound, N-(5-ethyl-[1,3,4]-thiadiazol-2-yl)-2-nitrobenzamide, demonstrated high anticonvulsive activity, surpassing that of classic anticonvulsant drugs. This indicates that compounds within this chemical family, including this compound, might have potential as new anticonvulsant agents (Sych et al., 2018).
Anticancer Activity
The 1,3,4-thiadiazole core, a component of the compound , is of interest in the development of anticancer drugs. Studies have shown that certain 1,3,4-thiadiazole derivatives possess notable anticancer activity, particularly against human colon carcinoma and hepatocellular carcinoma cell lines. This suggests the potential utility of this compound in cancer research and treatment strategies (Abouzied et al., 2022).
Properties
IUPAC Name |
N-(5-prop-2-enylsulfanyl-1,3,4-thiadiazol-2-yl)-3-pyrrolidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O3S3/c1-2-10-24-16-19-18-15(25-16)17-14(21)12-6-5-7-13(11-12)26(22,23)20-8-3-4-9-20/h2,5-7,11H,1,3-4,8-10H2,(H,17,18,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRIRDEGZNTXRMC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSC1=NN=C(S1)NC(=O)C2=CC(=CC=C2)S(=O)(=O)N3CCCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O3S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-(4-chlorophenoxy)-2-methylpropanoate](/img/structure/B2369592.png)

![N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2369599.png)
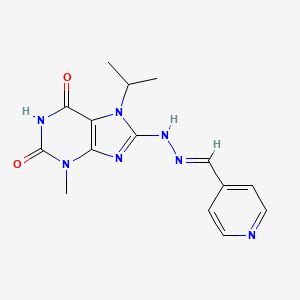
![N-(4-chlorophenyl)-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2369603.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-1,4-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2369604.png)
![1-(2,5-dimethoxyphenyl)-4-(1-(3-(m-tolyloxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2369605.png)
![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-2-ethoxyacetamide](/img/structure/B2369606.png)
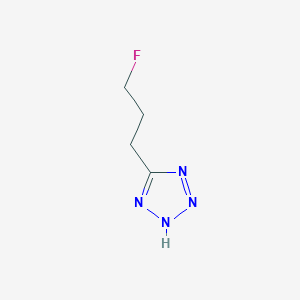
![Ethyl 4-[(4-methylphenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylate](/img/structure/B2369608.png)

